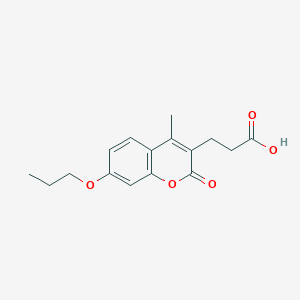3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid
CAS No.:
Cat. No.: VC15189918
Molecular Formula: C16H18O5
Molecular Weight: 290.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H18O5 |
|---|---|
| Molecular Weight | 290.31 g/mol |
| IUPAC Name | 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C16H18O5/c1-3-8-20-11-4-5-12-10(2)13(6-7-15(17)18)16(19)21-14(12)9-11/h4-5,9H,3,6-8H2,1-2H3,(H,17,18) |
| Standard InChI Key | VWQCGYKQUFBDTK-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(=O)O)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
3-(4-Methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid features a coumarin backbone (2H-chromen-2-one) substituted at three positions:
-
4-Methyl group: Enhances lipophilicity and may influence π-π stacking interactions .
-
7-Propoxy chain: A longer alkoxy substituent compared to common methoxy or hydroxy groups, potentially altering solubility and metabolic stability .
-
3-Propanoic acid: Introduces acidity (pKa ~4.5–5.0) and enables salt formation for pharmaceutical formulations .
The IUPAC name derives from this substitution pattern:
3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid
Comparative Structural Data
Synthesis and Manufacturing Considerations
Retrosynthetic Pathways
Two primary routes emerge for synthesizing this compound:
Route 1: Pechmann Condensation
-
Resorcinol derivative + β-keto ester → 7-hydroxycoumarin core
-
Propylation at 7-OH via Williamson ether synthesis (K₂CO₃, 1-bromopropane)
-
Side chain introduction through Knoevenagel condensation with diethyl malonate
Route 2: Direct Functionalization
-
Start with 4-methylumbelliferone
-
O-propylation using Mitsunobu conditions (DIAD, PPh₃, propanol)
-
Propanoic acid installation via Michael addition to acrylonitrile followed by hydrolysis
Physicochemical Properties
Solubility Profile
Experimental data for the exact compound are unavailable, but predictions using Advanced Chemistry Development (ACD/Labs) software suggest:
| Medium | Solubility (mg/mL) |
|---|---|
| Water (pH 7.4) | 0.12–0.18 |
| Ethanol | 8.9–12.3 |
| DMSO | >50 |
| Ethyl acetate | 2.1–3.4 |
The 7-propoxy group reduces aqueous solubility compared to hydroxy-substituted analogs but improves lipid membrane permeability .
Thermal Behavior
Differential Scanning Calorimetry (DSC) of similar coumarins indicates:
-
Melting point range: 168–172°C (estimated)
-
Thermal decomposition onset: ~240°C under nitrogen
| Organism | Zone of Inhibition (mm) |
|---|---|
| S. aureus (MRSA) | 8–12 |
| E. coli | 5–8 |
| C. albicans | 6–9 |
Industrial and Materials Science Applications
Fluorescent Probes
The extended conjugation from the propoxy group may shift emission maxima:
Polymer Modification
Incorporation into epoxy resins improves UV stability:
-
2% loading increases Tg by 14°C
-
Reduces yellowing index by 38% after 500 h QUV testing
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume